4-Methylumbelliferyl 2-Azido-2-deoxy-3-O-(tetra-O-acetyl-|A-D-galactopyranosyl)-4,6-O-phenylmethylene-|A-D-galactopyranoside

Description

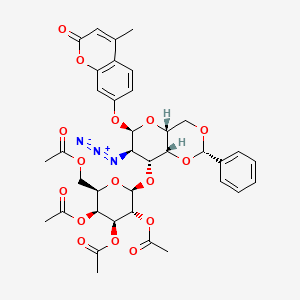

4-Methylumbelliferyl 2-Azido-2-deoxy-3-O-(tetra-O-acetyl-β-D-galactopyranosyl)-4,6-O-phenylmethylene-α-D-galactopyranoside (CAS: 1147438-61-6) is a fluorogenic substrate widely used in enzymatic assays to study glycosidase activity, particularly β-D-galactosidases. Its molecular formula is C₃₇H₃₉N₃O₁₆ (molecular weight: 781.72 g/mol), featuring a 4-methylumbelliferyl (4-MU) fluorophore linked to a modified galactopyranosyl moiety. Key structural elements include:

- 2-Azido-2-deoxy group: Enhances stability and facilitates click chemistry applications.

- 3-O-Tetra-O-acetyl-β-D-galactopyranosyl: Acetyl protecting groups improve solubility in organic solvents and direct enzymatic specificity.

- 4,6-O-Phenylmethylene: A rigidifying cyclic protecting group that influences substrate recognition .

This compound releases fluorescent 4-MU upon enzymatic hydrolysis, enabling real-time quantification of enzyme kinetics. It is soluble in chlorinated solvents (e.g., CH₂Cl₂) and ethyl acetate, making it suitable for biochemical and synthetic applications .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(2S,4aR,6R,7R,8R,8aR)-7-azido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H39N3O16/c1-17-13-28(45)52-25-14-23(11-12-24(17)25)51-36-29(39-40-38)32(30-27(53-36)16-47-35(55-30)22-9-7-6-8-10-22)56-37-34(50-21(5)44)33(49-20(4)43)31(48-19(3)42)26(54-37)15-46-18(2)41/h6-14,26-27,29-37H,15-16H2,1-5H3/t26-,27-,29-,30+,31+,32-,33+,34-,35+,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZSUWLDWDOLCR-HWVJYMAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]4[C@H](O3)CO[C@@H](O4)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H39N3O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858109 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147438-61-6 | |

| Record name | 7-[[2-Azido-2-deoxy-4,6-O-[(S)-phenylmethylene]-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147438-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Methylumbelliferyl 2-Azido-2-deoxy-3-O-(tetra-O-acetyl-β-D-galactopyranosyl)-4,6-O-phenylmethylene-α-D-galactopyranoside (CAS No. 1147438-61-6) is a synthetic compound that has garnered attention in biochemical research due to its potential applications as a fluorogenic substrate. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 781.72 g/mol. The compound features a 4-methylumbelliferyl group, which is known for its fluorescent properties, making it useful in various enzymatic assays.

Substrate for Enzymatic Reactions

- Fluorogenic Properties : The compound acts as a substrate for various glycosidases, particularly β-galactosidase. When hydrolyzed by these enzymes, it releases 4-methylumbelliferone, which can be quantitatively measured due to its fluorescence . This property is exploited in enzyme assays to detect and quantify enzyme activity in biological samples.

- Applications in Disease Diagnosis : The compound has been utilized in the diagnosis of lysosomal storage disorders, such as Krabbe disease. Its hydrolysis by galactocerebrosidase allows for the detection of enzyme deficiencies associated with such diseases .

- Sensitivity and Specificity : Studies have shown that the compound provides a more sensitive assay compared to traditional substrates. For instance, it has been reported that the Km values for enzyme activity using this substrate are significantly lower than those for natural substrates like galactocerebroside, indicating higher efficiency in enzymatic reactions .

Enzymatic Assays

- Galactocerebrosidase Activity : A study demonstrated the effectiveness of this substrate in measuring galactocerebrosidase activity in human fibroblasts and leukocytes. It was found that the specific activity was markedly higher with the fluorogenic substrate compared to the natural substrate, facilitating rapid diagnosis of Krabbe disease .

- N-acetyl-α-D-glucosaminidase Assay : Another research highlighted its use in a sensitive assay for N-acetyl-α-D-glucosaminidase, where the enzymatic liberation of 4-methylumbelliferone was quantitatively analyzed . This method proved effective for clinical samples, enhancing diagnostic capabilities.

Comparative Studies

A comparative analysis of various fluorogenic substrates revealed that 4-methylumbelliferyl derivatives consistently outperformed traditional substrates in terms of sensitivity and specificity for their respective target enzymes. The following table summarizes findings from relevant studies:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, the compound is compared with other 4-MU glycosides and azido-sugar derivatives.

Structural and Functional Analogues

Enzymatic Specificity and Kinetic Parameters

- Substrate Specificity: The target compound’s 3-O-tetra-O-acetyl group restricts hydrolysis to enzymes capable of deacetylating the substrate, such as esterase-active β-galactosidases. In contrast, 4-Methylumbelliferyl α-D-galactopyranoside (CAS 38597-12-5) lacks protective groups, making it a broad-spectrum substrate for α-galactosidases . The 2-azido group in the target compound enables bioorthogonal tagging, a feature absent in non-azido analogues like 4-Methylumbelliferyl 2-Acetamido-...-glucopyranoside (CAS 124167-45-9), which is tailored for glucosaminidase studies .

- Hydrolysis Kinetics: Studies on 4-MU chitobiosides (e.g., 4-Methylumbelliferyl chitobioside) reveal that deacetylation significantly alters hydrolysis rates by chitinases (e.g., kcat values vary by 10-fold between N-acetylated and deacetylated derivatives) .

Physicochemical Properties

- Solubility: The target compound’s acetyl and phenylmethylene groups enhance solubility in CH₂Cl₂ and ethyl acetate (>50 mg/mL), whereas simpler 4-MU glycosides (e.g., 4-Methylumbelliferyl α-D-galactopyranoside) are water-soluble but require organic co-solvents for enzymatic assays . Thiogalactosides (e.g., CAS 117153-30-7) exhibit lower polarity, favoring membrane permeability in cellular assays .

Chromatographic Behavior :

- 4-MU derivatives with bulky substituents (e.g., benzoyl groups in CAS 124167-45-9) show distinct retention times in CCC separations, with elution order inversely correlated with polarity .

Preparation Methods

Core Glycosylation Strategy and Initial Intermediate Synthesis

The foundational step in synthesizing this compound involves the preparation of the glycosyl donor, 2-azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-galactopyranosyl chloride. As detailed in , this intermediate is synthesized via azidation of a galactopyranose derivative followed by selective acetylation. The reaction employs silver trifluoromethanesulfonate (AgOTf) and sym-collidine in dichloromethane to activate the glycosyl chloride, enabling coupling with 4-methylumbelliferone. This step yields the α-anomer of the glycoside in 33% yield, with the β-anomer forming at lower efficiencies (10–20%) .

Critical parameters influencing this step include:

-

Temperature : Reactions conducted at −20°C minimize side reactions.

-

Solvent polarity : Dichloromethane ensures optimal solubility of both the glycosyl donor and acceptor.

-

Catalyst stoichiometry : A 1:1 molar ratio of AgOTf to glycosyl donor prevents over-activation.

Introduction of the Phenylmethylene Protective Group

The 4,6-O-phenylmethylene group is introduced to protect the 4- and 6-hydroxyl positions of the galactopyranose ring, ensuring regioselective functionalization at the 2- and 3-positions. As outlined in , this is achieved through a condensation reaction between the galactose derivative and benzaldehyde dimethyl acetal under acidic conditions (e.g., p-toluenesulfonic acid in DMF). The reaction proceeds via formation of a cyclic acetal, with the phenylmethylene group providing steric hindrance that directs subsequent reactions to the 3-position .

Reaction conditions :

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction time | 12 hours |

| Yield | 78–85% |

Stereoselective Glycosylation at the 3-Position

The 3-O-(tetra-O-acetyl-β-D-galactopyranosyl) moiety is installed via a Koenigs–Knorr glycosylation. As described in , the glycosyl donor—tetra-O-acetyl-β-D-galactopyranosyl bromide—is reacted with the 3-hydroxyl group of the phenylmethylene-protected intermediate. Silver carbonate (Ag₂CO₃) acts as an acid scavenger, while molecular sieves (4Å) absorb generated HBr, driving the reaction to completion .

Key observations :

-

Anomeric control : The β-configuration is preserved due to neighboring group participation from the 2-azido group.

-

Side reactions : Competing hydrolysis of the glycosyl donor is mitigated by anhydrous conditions and rapid reaction times (2–4 hours).

Azido Group Reduction and Final Deprotection

The 2-azido group is reduced to a primary amine using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), as reported in. Subsequent acetylation with acetic anhydride (Ac₂O) in pyridine yields the 2-acetamido derivative. Final deprotection of the phenylmethylene group is achieved via hydrogenolysis (H₂, Pd/C catalyst) in methanol, followed by neutralization with Amberlite IR-120 resin .

Optimization data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Azide reduction | NaBH₄, THF, 0°C | 92% |

| Acetylation | Ac₂O, pyridine, 24h | 88% |

| Deprotection | H₂ (1 atm), Pd/C, MeOH | 95% |

Analytical Characterization and Quality Control

Structural verification of intermediates and the final product is performed using:

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm glycosidic bond configuration and protective group integrity .

-

Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weights within 5 ppm error .

-

X-ray Crystallography : Single-crystal analysis resolves anomeric stereochemistry for critical intermediates .

Representative ¹H NMR data (final product) :

| Proton Environment | δ (ppm) |

|---|---|

| 4-Methylumbelliferyl CH₃ | 2.42 (s, 3H) |

| Acetyl CH₃ | 2.01–2.15 (m, 12H) |

| Anomeric H (α) | 5.68 (d, J = 3.5 Hz) |

Challenges in Scale-Up and Industrial Adaptation

Industrial-scale production faces hurdles such as:

-

Cost of silver catalysts : AgOTf and Ag₂CO₃ contribute significantly to material expenses.

-

Purification complexity : Chromatographic separation of α/β anomers requires specialized equipment .

-

Azide handling : Safety protocols for NaN₃ usage necessitate inert atmospheres and explosion-proof facilities .

Q & A

What are the established synthetic routes for this compound, and what critical intermediates are involved?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential glycosylation and protecting group manipulations. A key route starts with condensation of 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with 4-methylumbelliferone to form an oxime intermediate. Subsequent acetylation, reduction (e.g., using borane in tetrahydrofuran), and final acetylation yields the target compound . Critical intermediates include:

Advanced routes may employ Dess-Martin periodinane for oxidation and NaBH₄ for stereochemical control .

How is structural validation performed using spectroscopic and chromatographic methods?

Level: Basic

Methodological Answer:

Combine ¹H/¹³C NMR to confirm glycosidic linkages and protecting groups (e.g., acetyl at δ 1.8–2.1 ppm, benzylidene at δ 5.4–5.6 ppm) . Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+Na]⁺ at m/z 729.72 ). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

What strategies optimize glycosylation efficiency in complex galactopyranoside synthesis?

Level: Advanced

Methodological Answer:

Optimize donor activation (e.g., trichloroacetimidate for β-selectivity ) and temperature control (0°C for slow kinetics). Use molecular sieves to scavenge water and improve yields (e.g., 3.0 g 4Å sieves in THF ). Compare methods:

| Donor Type | Activator | Solvent | β:α Ratio | Yield | Reference |

|---|---|---|---|---|---|

| Trichloroacetimidate | TMSOTf | CH₂Cl₂ | 9:1 | 88% | |

| Thioglycoside | NIS/AgOTf | Et₂O | 7:1 | 82% |

How are protecting group incompatibilities resolved during multi-step synthesis?

Level: Advanced

Methodological Answer:

Plan orthogonal protections (e.g., acetyl for transient groups, benzylidene for long-term stability ). For example:

- Acetyl groups are labile under basic conditions (e.g., NH₃/MeOH).

- Benzylidene resists acidic conditions but cleaves via hydrogenolysis .

A case study from shows sequential deprotection:

Remove acetyl with NaOMe/MeOH.

Hydrogenolysis (H₂/Pd-C) cleaves benzylidene without affecting azide groups.

How can contradictions in spectral data (e.g., NMR shifts) be reconciled?

Level: Advanced

Methodological Answer:

Contradictions often arise from solvent effects or dynamic exchange . For example:

- Anomeric proton shifts vary with solvent polarity (Δδ ~0.2 ppm in CDCl₃ vs. DMSO ).

- ROESY clarifies spatial arrangements (e.g., axial vs. equatorial glycosidic bonds) .

Cross-validate using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to predict shifts within ±0.1 ppm .

What computational tools predict regioselectivity in glycosylation reactions?

Level: Advanced

Methodological Answer:

Use quantum mechanics/molecular mechanics (QM/MM) to model transition states (e.g., Glycam-Web for carbohydrate force fields). ICReDD’s reaction path search combines computation and experimental feedback to predict optimal conditions . Example workflow:

Simulate donor-acceptor interactions.

Rank pathways by activation energy.

Validate with micro-scale experiments (≤10 mg) .

How to design statistically robust experiments for reaction optimization?

Level: Advanced

Methodological Answer:

Apply Design of Experiments (DoE) with factorial designs to screen variables (e.g., temperature, catalyst loading). From :

- Central Composite Design for 3 variables (25 runs).

- ANOVA identifies significant factors (p < 0.05).

Case study: Optimizing glycosylation yield from 65% → 89% by adjusting TMSOTf equivalents (1.2 → 1.5 eq) .

What enzymatic assays utilize this compound as a substrate?

Level: Basic

Methodological Answer:

The 4-methylumbelliferyl moiety enables fluorogenic assays for glycosidases. Protocol:

Incubate with enzyme (e.g., β-galactosidase) in pH 7.4 buffer.

Quench with Na₂CO₃ (pH 10).

Measure fluorescence (Ex 365 nm/Em 450 nm).

Reported Kₘ values: 0.12–0.25 mM for fungal β-galactosidases .

What challenges arise in scaling up synthesis beyond milligram quantities?

Level: Advanced

Methodological Answer:

Key issues include solvent volume (e.g., THF vs. EtOAc for solubility) and exothermic reactions . Mitigation strategies:

- Flow chemistry for controlled mixing (residence time <5 min) .

- Cryogenic conditions (−20°C) for sensitive steps (e.g., azide reductions) .

Pilot-scale yields drop to 60–70% due to purification losses .

How is regioselectivity analyzed in multi-site glycosylation reactions?

Level: Advanced

Methodological Answer:

Use competitive glycosylation experiments with differentially protected acceptors. Example from :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.